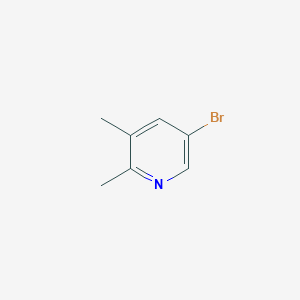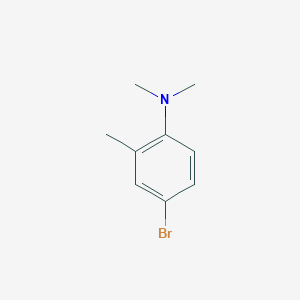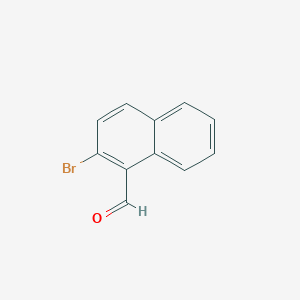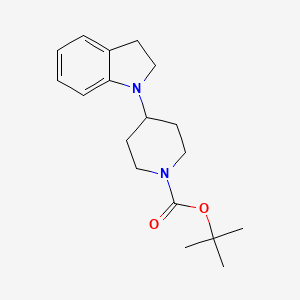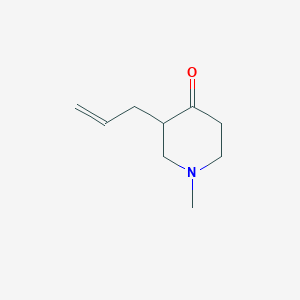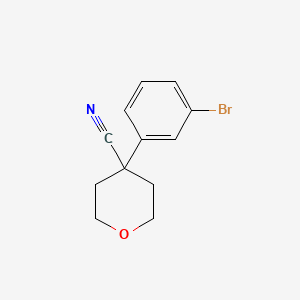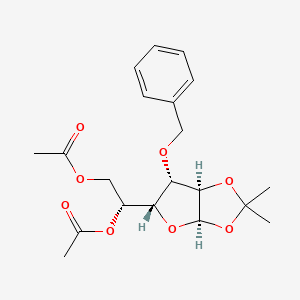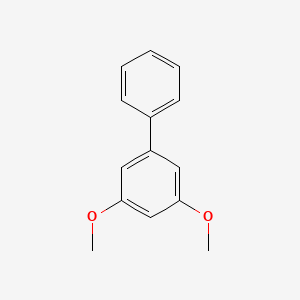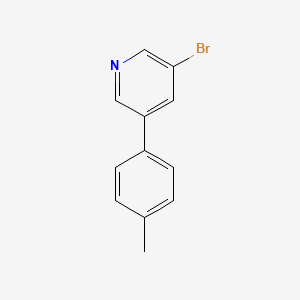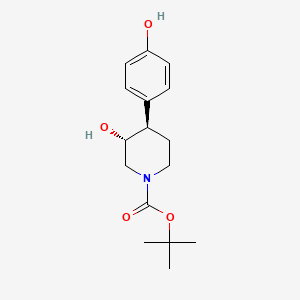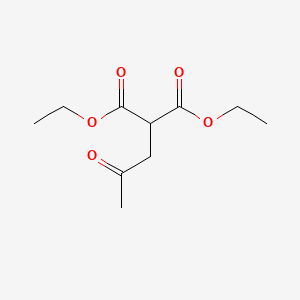
2-(2-氧代丙基)丙二酸二乙酯
描述
. It is a diethyl ester of malonic acid, featuring a 2-oxopropyl group attached to the central carbon atom of the malonate structure. This compound is widely used in organic synthesis due to its versatile reactivity and ability to form various derivatives.
科学研究应用
Diethyl 2-(2-oxopropyl)malonate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Utilized in the synthesis of potential drug candidates and bioactive molecules.
Industry: Applied in the production of specialty chemicals and materials
作用机制
Target of Action
Diethyl 2-(2-oxopropyl)malonate is a chemical compound that primarily targets enolate ions . Enolate ions play a crucial role in organic chemistry as intermediates in a variety of reactions, including the alkylation of enolate ions .
Mode of Action
The compound interacts with its targets through a process known as alkylation . In this process, an α-hydrogen in the compound is replaced with an alkyl group, forming a new carbon-carbon bond . This reaction is an SN2 reaction, which means it proceeds via a concerted mechanism .
Biochemical Pathways
The alkylation of enolate ions is a key step in several important biochemical pathways. For instance, it is involved in the malonic ester synthesis and the acetoacetic ester synthesis . These pathways lead to the formation of carboxylic acids and ketones, respectively .
Result of Action
The alkylation of enolate ions by Diethyl 2-(2-oxopropyl)malonate results in the formation of monoalkylmalonic esters . These compounds can undergo further reactions, such as hydrolysis, to form dicarboxylates .
准备方法
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-oxopropyl)malonate can be synthesized through the alkylation of diethyl malonate with 2-bromopropanone. The reaction typically involves the use of a strong base, such as sodium ethoxide, to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with 2-bromopropanone to yield diethyl 2-(2-oxopropyl)malonate .
Industrial Production Methods
Industrial production of diethyl 2-(2-oxopropyl)malonate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Diethyl 2-(2-oxopropyl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the alpha position using alkyl halides and strong bases.
Hydrolysis: Acidic or basic hydrolysis of the ester groups leads to the formation of malonic acid derivatives.
Decarboxylation: Heating the compound in the presence of acids can result in the loss of carbon dioxide, forming substituted acetic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Decarboxylation: Aqueous hydrochloric acid and heat.
Major Products Formed
Alkylation: Dialkylated malonates.
Hydrolysis: Malonic acid derivatives.
Decarboxylation: Substituted acetic acids.
相似化合物的比较
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the 2-oxopropyl group.
Dimethyl malonate: The dimethyl ester of malonic acid, used in similar synthetic applications.
Ethyl acetoacetate: A related compound with a similar structure but different reactivity due to the presence of a keto group
Uniqueness
Diethyl 2-(2-oxopropyl)malonate is unique due to the presence of the 2-oxopropyl group, which imparts distinct reactivity and allows for the formation of a wider range of derivatives compared to simpler malonate esters .
属性
IUPAC Name |
diethyl 2-(2-oxopropyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-4-14-9(12)8(6-7(3)11)10(13)15-5-2/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZCSZOGMMZHKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475553 | |
| Record name | Diethyl (2-oxopropyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23193-18-2 | |
| Record name | Diethyl (2-oxopropyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

